3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid
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Description
The compound “3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid” is a complex organic molecule. It contains several functional groups, including an acetylamino group, a phenoxy group, a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, and a propanoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for multiple points of hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetylamino group could undergo reactions typical of amides, such as hydrolysis. The propanoic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity and potential for hydrogen bonding. Its melting and boiling points would be influenced by the strength of intermolecular forces .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-11(22)20-12-3-2-4-13(9-12)27-14-5-6-15-16(10-14)19(26)21(18(15)25)8-7-17(23)24/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKSMNPNVFLFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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